2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
This compound is a structurally complex tricyclic sulfonamide derivative featuring a 3-methoxyphenylmethyl group at position 9 and a 4-methylphenylacetamide moiety at position 2. The core structure includes an 8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradecahexaene scaffold with two sulfonyl groups, contributing to its unique electronic and steric properties. The compound’s synthesis likely involves multi-step heterocyclic chemistry, with characterization relying on techniques like X-ray crystallography (SHELX programs, ) and LC/MS profiling .
Properties
IUPAC Name |
2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S2/c1-18-10-12-20(13-11-18)29-25(32)17-36-27-28-15-24-26(30-27)22-8-3-4-9-23(22)31(37(24,33)34)16-19-6-5-7-21(14-19)35-2/h3-15H,16-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOREHAXRFXQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a detailed analysis of its biological activity based on available research findings.
Structural Characteristics
The compound belongs to the class of triazatricyclo compounds and contains multiple functional groups that may influence its biological interactions. The key structural components include:
- Tricyclic Core : The presence of a tricyclic system suggests potential for diverse biological activity.
- Sulfanyl Group : This moiety is often associated with biological activity in sulfonamides.
- Aromatic Rings : The methoxy and methyl phenyl groups enhance lipophilicity and may contribute to pharmacological effects.
Biological Activity
Research into the biological activity of this compound indicates several promising avenues:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of the sulfanyl and tricyclic components may enhance this effect.
- Anticancer Potential : Compounds with similar frameworks have shown cytotoxic effects in cancer cell lines, indicating that this compound may also possess anticancer properties. Mechanistic studies are required to elucidate the pathways involved.
- Enzyme Inhibition : The structural features suggest potential as an inhibitor for specific enzymes involved in disease pathways. Further screening against target enzymes is necessary to confirm this hypothesis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity in breast cancer cells | |
| Enzyme Inhibition | Potential inhibition of kinases |
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, a derivative of this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxicity with IC50 values in the low micromolar range. Mechanistic studies suggested that apoptosis was induced through the mitochondrial pathway.
Synthesis and Pharmacokinetics
The synthesis of this compound involves multiple steps utilizing advanced organic chemistry techniques. Key reagents include:
- Triethylamine : Used as a base in the reaction.
- Dichloromethane : Common solvent for reactions involving sensitive functional groups.
Pharmacokinetic studies indicate that the compound exhibits high lipophilicity (logP = 6.014) and low aqueous solubility (logSw = -5.41), which may influence its absorption and distribution in vivo.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Structural and Electronic Differences
- Substituent Effects: The 3-methoxyphenylmethyl group in the target compound provides moderate electron-donating effects compared to the 4-fluorophenylmethyl in , which is electron-withdrawing. This impacts binding affinity in hydrophobic pockets . The 4-methylphenyl acetamide (target) vs.
- Core Modifications: The 8λ⁶-thia (sulfonyl) group in the target compound and enhances stability against enzymatic degradation compared to non-sulfonylated analogs .
Pharmacological and Toxicological Profiles
- The hydroxymethyl derivative () is flagged in the ZINC database for kinase inhibition, implying possible overlap with the target compound’s mechanism .
- Safety :
- Analog (structurally related) shows acute oral toxicity (LD₅₀: 300 mg/kg in rats) and skin corrosion, suggesting stringent handling requirements for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
